Product packaging for 3-Butyl-2-thioxoimidazolidin-4-one(Cat. No.:CAS No. 162150-91-6)

3-Butyl-2-thioxoimidazolidin-4-one

Cat. No.: B1307635
CAS No.: 162150-91-6
M. Wt: 172.25 g/mol
InChI Key: JIPAXYGBULGOLF-UHFFFAOYSA-N
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Description

3-Butyl-2-thioxoimidazolidin-4-one (CAS 162150-91-6) is a high-purity chemical compound supplied for laboratory research use. This molecule features a 2-thioxoimidazolidin-4-one core structure, also known as 2-thiohydantoin, which is a five-membered heterocyclic ring known for its diverse biological activities . The compound has a molecular formula of C7H12N2OS and a molecular weight of 172.25 g/mol . The 2-thiohydantoin scaffold is of significant interest in medicinal chemistry and drug discovery. Research into analogous structures has demonstrated potential biological activities, including anticancer properties . Specifically, novel derivatives bearing the 2-thioxoimidazolidin-4-one structure have been synthesized and evaluated for cytotoxic activity against human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines in vitro . The biological activity of this scaffold is highly influenced by the substituents attached to the core ring, with certain modifications leading to enhanced efficacy . This compound serves as a valuable building block for the synthesis of more complex molecules for pharmaceutical and biological research. This product is provided with a minimum purity of 97% . It is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, as a drug, or for any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2OS B1307635 3-Butyl-2-thioxoimidazolidin-4-one CAS No. 162150-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPAXYGBULGOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400941
Record name 3-butyl-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162150-91-6
Record name 3-butyl-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Butyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Cyclization Reactions for Core Ring Formation

The fundamental structure of 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin (B1682308), is assembled through cyclization reactions. These methods can be broadly categorized into one-pot syntheses and multi-step pathways, each offering distinct advantages in terms of efficiency and substrate scope.

One-Pot Synthesis Approaches

One-pot synthesis provides an efficient route to the 2-thioxoimidazolidin-4-one core by combining multiple reaction steps in a single vessel without isolating intermediates. A common approach involves the condensation of an aldehyde, a primary amine, and a source of the thiourea (B124793) moiety. For instance, the reaction of an aldehyde, an amine, and mercaptoacetic acid can be catalyzed by an acid to form the heterocyclic ring in a single step. ekb.eg While specific examples detailing a one-pot synthesis for 3-Butyl-2-thioxoimidazolidin-4-one are not prevalent, the principles are well-established in heterocyclic chemistry. Another documented one-pot method involves reacting phenylglyoxal (B86788) with phenylthiourea (B91264) in glacial acetic acid with hydrochloric acid as a catalyst to produce 1,5-diphenyl-2-thioxoimidazolidin-4-one in good yields. ucl.ac.be

Multi-Step Synthetic Pathways

Multi-step syntheses offer greater control over the reaction and are widely used for producing specifically substituted 2-thioxoimidazolidin-4-one derivatives. These pathways typically involve the initial formation of a thiourea derivative, which then undergoes an intramolecular cyclization.

One prominent two-step method begins with the condensation of an α-amino acid ester, such as phenylglycine methyl ester, with an appropriate isothiocyanate, like butyl isothiocyanate, in pyridine (B92270). This forms a 3-substituted thioureido-acetic acid intermediate. Subsequent cyclization of this intermediate is achieved by refluxing in an acidic aqueous solution to yield the final 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one (B3147474). ucl.ac.be

Another versatile multi-step pathway starts with the reaction of thiosemicarbazide (B42300) with an aldehyde to form a thiosemicarbazone. researchgate.netrdd.edu.iq This intermediate then undergoes cyclization with an α-halo ester, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous sodium acetate (B1210297), to form the 2-thioxoimidazolidin-4-one ring. researchgate.netrdd.edu.iqresearchgate.netnih.gov This method is particularly useful for creating derivatives with substituents at the N-1 and C-5 positions. For example, reacting 1-(arylidene)amino-3-(chloroacetyl)thioureas in ethanol (B145695) with fused sodium acetate yields 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones. researchgate.net

Table 1: Overview of Multi-Step Synthetic Pathways

Starting MaterialsKey IntermediateReaction ConditionsProduct TypeReference
α-Amino acid ester + Alkyl isothiocyanate3-Alkyl-thioureido-acetic acid1. Condensation in pyridine 2. Cyclization in acidic water3-Alkyl-5-substituted-2-thioxoimidazolidin-4-one ucl.ac.be
Thiosemicarbazide + Aldehyde + Ethyl chloroacetateThiosemicarbazone1. Schiff base formation 2. Cyclization with ethyl chloroacetate and NaOAc3-Amino-5-substituted-2-thioxoimidazolidin-4-one researchgate.netrdd.edu.iq
1-(Arylidene)amino-3-(chloroacetyl)thioureaNot applicableCyclization in ethanol with fused sodium acetate1-(Arylidene)amino-2-thioxo-imidazolidin-4-one researchgate.net

Alkylation and Acylation Strategies at Imidazolidinone Nitrogen Atoms (e.g., N-1, N-3)

Modification of the nitrogen atoms within the imidazolidinone ring is a key strategy for creating diverse derivatives. The substituent at the N-3 position, such as the butyl group in the target compound, is often introduced during the initial ring synthesis by using a corresponding primary amine or isothiocyanate (e.g., butylamine (B146782) or butyl isothiocyanate).

Further derivatization can occur at the N-1 and N-3 positions after the core ring has been formed.

Acylation: The N-3 position can be readily acylated. For example, 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones can be acetylated with acetic anhydride (B1165640) to yield the corresponding 3-acetylimidazolidin-4-ones. researchgate.netnih.gov

Alkylation: Alkyl groups can be introduced at the N-1 position. Treatment of 3-(furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-one with benzyl (B1604629) chloride can furnish the 1-benzyl derivative. orientjchem.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Starting CompoundReagentPosition ModifiedProductReference
1-(Arylidene)amino-2-thioxo-imidazolidine-4-oneAcetic AnhydrideN-31-(Arylidene)amino-2-thioxo-3-acetylimidazolidin-4-one researchgate.netnih.gov
3-(Furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-oneBenzyl ChlorideN-11-Benzyl-3-(furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-one orientjchem.org

Derivatization via Substituent Modification at Carbon Positions (e.g., C-5)

The C-5 position of the 2-thioxoimidazolidin-4-one ring is a common site for introducing structural diversity, primarily through condensation reactions with aldehydes and ketones. This position's reactivity allows for the attachment of a wide array of chemical moieties.

Introduction of Aromatic and Heteroaromatic Moieties

The Knoevenagel condensation is the most prevalent method for introducing aromatic and heteroaromatic groups at the C-5 position. This reaction involves heating the 2-thioxoimidazolidin-4-one core with a substituted aromatic or heteroaromatic aldehyde in a suitable solvent like acetic acid, often with a base catalyst such as β-alanine or piperidine. researchgate.netnih.gov This reaction typically yields 5-arylidene derivatives. rdd.edu.iquobaghdad.edu.iq A wide variety of aldehydes, including those with thiophene (B33073) and substituted phenyl rings, have been successfully used to synthesize a library of C-5 functionalized compounds. nih.govnih.gov

Table 3: C-5 Derivatization with Aromatic and Heteroaromatic Aldehydes

Starting ImidazolidinoneAldehydeCatalyst/ConditionsProductReference
2-Thioxoimidazolidin-4-oneSubstituted Phenyl or Thiophene AldehydesAcetic acid, β-alanine, heat5-Arylidene-2-thioxoimidazolidin-4-one nih.gov
1-(Arylidene)amino-2-thioxo-imidazolidine-4-oneAromatic AldehydesPiperidine5-Arylidene-1-(arylidene)amino-2-thioxo-imidazolidin-4-one researchgate.net
3-(Furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-oneAromatic AldehydesNot specified5-Arylidene-3-(furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-one orientjchem.org

Incorporation of Aliphatic Chains and Functional Groups

While aromatic groups are commonly introduced directly via condensation, the incorporation of aliphatic chains can be more complex. Often, this is achieved through the modification of a pre-installed functional group at the C-5 position. For instance, a C-5 arylidene derivative containing a reactive group, such as a protected hydroxyl or bromo group on the aromatic ring, can serve as a handle for further reactions. nih.gov In one reported synthesis, a bromo-substituted thiophene was introduced at C-5. This was followed by a Suzuki coupling and other transformations to build a more complex, functionalized aliphatic side chain. nih.gov Another strategy involves the reaction of 5-arylidene derivatives with ethyl acetoacetate (B1235776) to form fused ring systems, which incorporates an aliphatic portion onto the core structure. rdd.edu.iquobaghdad.edu.iq

Catalytic Approaches in Synthesis

The development of catalytic methods has been instrumental in improving the efficiency, selectivity, and environmental footprint of chemical syntheses. For this compound and its derivatives, various catalytic strategies have been explored to facilitate their construction.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of heterocyclic compounds. In the context of 2-thioxoimidazolidin-4-one derivatives, organocatalysts have been employed to promote their formation under mild and environmentally benign conditions.

One notable example involves the use of a silica-supported 8-hydroxyquinoline-5-sulfonic acid (HQS-SBA-15) as a heterogeneous organocatalyst. This catalyst has been shown to effectively promote the reaction between α-amino esters and isothiocyanates under solvent-free conditions to yield 2-thiohydantoin derivatives. uobaghdad.edu.iq The catalyst's reusability for several cycles without a significant drop in activity highlights its potential for sustainable and scalable synthesis. uobaghdad.edu.iq For instance, in the reaction of methyl thiazolidine-4-carboxylate with phenyl isothiocyanate, the catalyst could be recovered and reused three times, with yields decreasing only slightly from 90% to 80%. uobaghdad.edu.iq

While direct examples for the synthesis of this compound using this specific catalyst are not detailed, the general applicability of this method to various isothiocyanates suggests its potential for the synthesis of the target compound by utilizing butyl isothiocyanate as a starting material.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering significant rate enhancements, higher yields, and often cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgnih.gov This technology has been successfully applied to the synthesis of thiohydantoin derivatives.

A notable study details a microwave-assisted, liquid-phase combinatorial synthesis of 3,5-disubstituted thiohydantoins. In this method, a polymer-bound amino acid is reacted with an isothiocyanate under microwave irradiation. For the synthesis of a derivative closely related to the target compound, a polymer-bound diamine was reacted with n-butyl isothiocyanate (3.0 equivalents) in dichloromethane (B109758) (CH2Cl2) under microwave irradiation at 150 W for 7 minutes. rsc.org This was followed by a base-mediated cyclization and cleavage from the polymer support to yield the desired 3-butyl-substituted thiohydantoin derivative. rsc.org The dramatic reduction in reaction time from hours under conventional heating to mere minutes with microwave assistance underscores the efficiency of this approach. rsc.org

The following table summarizes the microwave-assisted synthesis of a representative 3,5-disubstituted thiohydantoin.

EntryIsothiocyanateProductTime (min)Yield (%)
1n-Butyl isothiocyanate3-Butyl-5-methyl-2-thioxoimidazolidin-4-one7Not specified
Data derived from a representative example in a combinatorial library synthesis. rsc.org

"On-Water" Synthesis Methodologies

"On-water" synthesis, a green chemistry approach where reactions are carried out in the presence of water, often leading to remarkable rate accelerations and unique selectivities, has been explored for the synthesis of related heterocyclic systems.

A recent study demonstrated a novel and efficient "on-water" mediated one-pot synthesis of 3-hydroxy-3-(3-methyl-5-oxo-2-thioxoimidazolidin-4-yl)oxindole, a conjugate of a thioxoimidazolidinone. rsc.org This reaction was catalyzed by a recyclable ZnMnO3@Ni(OH)2 nano-catalyst in an aqueous medium, highlighting the sustainability of the protocol. rsc.org The catalyst's high compatibility with water and its ability to be reused for at least eight cycles make this a promising green synthetic strategy. rsc.org

While this specific example does not describe the synthesis of this compound, it provides a strong proof-of-concept for the feasibility of employing "on-water" conditions for the synthesis of N-alkyl-2-thioxoimidazolidin-4-one derivatives. The principles of this methodology could potentially be adapted for the synthesis of the target compound.

Phase-Transfer Catalysis (e.g., Tetrabutylammonium (B224687) Iodide)

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. rdd.edu.iq Quaternary ammonium (B1175870) salts, such as tetrabutylammonium iodide (TBAI), are commonly used as phase-transfer catalysts. phasetransfercatalysis.com In the synthesis of 2-thioxoimidazolidin-4-one derivatives, PTC is particularly useful for N-alkylation reactions. phasetransfercatalysis.com

For instance, TBAI has been effectively used to catalyze the N-ethylation of acetamide (B32628) using ethyl bromide and the N-alkylation of indazole with methyl chloroacetate. phasetransfercatalysis.com While a specific protocol for the synthesis of this compound using TBAI is not explicitly detailed in the reviewed literature, the general effectiveness of TBAI in N-alkylation of related heterocycles strongly suggests its applicability. A plausible synthetic route would involve the reaction of 2-thioxoimidazolidin-4-one with butyl bromide or chloride in the presence of a base and a catalytic amount of TBAI.

Optimization of Reaction Conditions

The success and efficiency of a synthetic protocol often hinge on the careful optimization of reaction conditions, with the choice of solvent being a critical parameter.

Solvent Effects

The solvent can significantly influence reaction rates, yields, and even the course of a reaction by affecting the solubility of reactants, stabilizing transition states, and participating in the reaction mechanism. In the synthesis of 2-thioxoimidazolidin-4-one derivatives, the choice of solvent is crucial.

For example, in the synthesis of 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one derivatives, pyridine is used as the solvent for the initial condensation of phenylglycine methyl ester with an alkyl or phenyl isothiocyanate. ucl.ac.be For the subsequent cyclization step, refluxing in acidic water is employed. ucl.ac.be

In microwave-assisted syntheses of 2,3-diaryl-1,3-thiazolidin-4-ones, a related class of compounds, dry toluene (B28343) was used as the solvent. arkat-usa.org The use of a non-polar solvent like toluene is common in reactions that generate water as a byproduct, as it allows for the azeotropic removal of water, driving the reaction to completion.

One study on the N-ethylation of acetamide catalyzed by TBAI utilized tetrahydrofuran (B95107) (THF) as the solvent, likely to ensure the solubility of the polar reactants. phasetransfercatalysis.com The choice of solvent can also be influenced by the base used. For instance, when a strong base like sodium hydride is used for N-alkylation, an aprotic solvent such as dimethylformamide (DMF) or THF is typically required.

The following table illustrates the use of different solvents in the synthesis of related heterocyclic compounds.

ReactionSolvent(s)Role of SolventReference
Condensation for 3-substituted 5-phenyl-2-thioxoimidazolidin-4-onePyridineReaction medium for condensation ucl.ac.be
Cyclization for 3-substituted 5-phenyl-2-thioxoimidazolidin-4-oneAcidic WaterMedium for acid-catalyzed cyclization ucl.ac.be
Microwave-assisted synthesis of 2,3-diaryl-1,3-thiazolidin-4-onesTolueneReaction medium, allows azeotropic water removal arkat-usa.org
TBAI-catalyzed N-ethylation of acetamideTetrahydrofuran (THF)Solubilizes polar reactants phasetransfercatalysis.com

This data underscores the importance of selecting an appropriate solvent system based on the specific reactants, catalysts, and reaction type to achieve optimal results in the synthesis of this compound and its derivatives.

Temperature Influence

Temperature is a critical parameter in the synthesis of the 2-thioxoimidazolidin-4-one core structure and its subsequent derivatization. The primary synthetic route often involves the cyclization of a thiosemicarbazone precursor with an α-halo ester, a reaction that typically requires elevated temperatures to proceed efficiently.

Research indicates that heating under reflux is a standard and necessary condition for the formation of the imidazolidinone ring. orientjchem.org For instance, the cyclization of thiosemicarbazone derivatives with ethyl chloroacetate is frequently carried out in a suitable solvent, such as ethanol, under reflux conditions for extended periods, ranging from 4 to 20 hours, to ensure the completion of the reaction. rdd.edu.iq Similarly, subsequent reactions to modify the core structure, such as condensations with aldehydes, also employ reflux or fusion (high-temperature melting without a solvent) to drive the reaction forward. nih.gov

One study demonstrated that temperature can also be used to selectively produce different products. In a "on-water" synthesis of thioxoimidazolidinone-isatin conjugates, temperature-regulated dehydration of the initial adduct was successfully demonstrated. rsc.org This highlights the role of temperature not just in reaction rate, but also in controlling the chemical pathway to yield specific derivatives.

The consistent use of reflux conditions across various reported syntheses underscores the necessity of thermal energy to overcome the activation barrier for the cyclization and derivatization steps.

Table 1: Examples of Temperature Conditions in Synthesis

Reaction StepTemperature ConditionDurationReference
Cyclization of thiosemicarbazone with ethyl chloroacetateReflux in ethanol4 hr
Cyclization of thiosemicarbazone with ethyl chloroacetateReflux in ethanol20 hr rdd.edu.iq
Reaction with ethyl acetoacetateReflux in ethanol6 hr rdd.edu.iq
HydrazinolysisReflux5 hr rdd.edu.iq
Condensation with vanillinFusion- nih.gov
Dehydration of hydroxy adductTemperature-regulated- rsc.org

Stoichiometric Ratio of Reagents and Catalysts

The molar ratio of reactants and catalysts is a determining factor in the efficiency and yield of the synthesis of 2-thioxoimidazolidin-4-one derivatives. Precise control of stoichiometry is essential to ensure complete conversion of the starting materials and to minimize the formation of side products.

In the cyclization step to form the imidazolidinone ring, an equimolar ratio (1:1) of the thiosemicarbazone precursor and ethyl chloroacetate is commonly employed. rdd.edu.iq However, the base used to facilitate the reaction, often anhydrous sodium acetate, is typically used in excess. One synthetic protocol specifies using a 1:3 molar ratio of the thiosemicarbazone to fused sodium acetate. This excess of the basic catalyst is crucial for deprotonating the thiosemicarbazone, thereby activating it for nucleophilic attack on the ethyl chloroacetate and promoting the subsequent intramolecular cyclization.

In other derivatization steps, the stoichiometry is adjusted based on the specific reaction. For example, in a reaction involving ethyl acetoacetate, a 1:2 molar ratio of the 2-thioxoimidazolidin-4-one derivative to sodium hydroxide (B78521) was used, indicating the need for two equivalents of base to drive the reaction. rdd.edu.iq The alkylation of the core structure with ethyl chloroacetate has also been performed using anhydrous potassium carbonate as the base. nih.gov The careful selection of these ratios is fundamental to optimizing the synthetic outcome.

Table 2: Stoichiometric Ratios in Synthetic Reactions

Reactant 1Reactant 2Catalyst/BaseMolar Ratio (R1:R2:Cat)Reference
ThiosemicarbazoneEthyl chloroacetateFused Sodium Acetate1:1:3
Substituted thiosemicarbazideAromatic aldehyde-1:1
3-amino-2-thioxoimidazolidin-4-one (B8758736) derivativeEthyl chloroacetate-1:1 rdd.edu.iq
3-amino-2-thioxoimidazolidin-4-one derivativeEthyl acetoacetateSodium Hydroxide1:1:2 rdd.edu.iq

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. unibo.itnih.gov These approaches focus on improving efficiency, using safer solvents, and employing recyclable catalysts. mdpi.com

A notable example is the development of an "on-water" synthesis for thioxoimidazolidinone derivatives. rsc.org This method uses water as the reaction medium, which is a significant improvement over volatile and often toxic organic solvents. The protocol also features a recyclable ZnMnO₃@Ni(OH)₂ nanocatalyst, which can be recovered and reused for at least eight cycles without significant loss of activity. rsc.org This adherence to green principles—using a benign solvent and a recyclable heterogeneous catalyst—makes the process more sustainable and environmentally friendly. rsc.org

Another green synthetic technique applied to this class of compounds is the use of microwave irradiation. bibliotekanauki.pl Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. An eco-friendly synthesis of a thioxoimidazolidine derivative ligand was successfully achieved using this technique, highlighting its potential for efficient and greener production. bibliotekanauki.pl

These green methodologies align with several of the 12 Principles of Green Chemistry, including waste prevention, the use of safer solvents, design for energy efficiency (through microwave heating or mild conditions), and the use of catalysis. nih.govmdpi.com By moving away from traditional methods that rely on harsh conditions and hazardous materials, these innovative approaches pave the way for more sustainable manufacturing of this compound and its derivatives.

Table 3: Application of Green Chemistry Principles

Green ApproachKey FeaturesPrinciples Adhered ToReference
"On-Water" SynthesisUse of water as solvent; Recyclable ZnMnO₃@Ni(OH)₂ nanocatalyst.Safer Solvents, Catalysis, Waste Prevention rsc.org
Microwave IrradiationReduced reaction times, increased efficiency.Design for Energy Efficiency, Atom Economy bibliotekanauki.pl

Chemical Reactivity and Transformation Studies of the 2 Thioxoimidazolidin 4 One Core

Reactions at the Thiocarbonyl Group (C=S)

The thiocarbonyl group at the C-2 position is a key site for various chemical transformations, primarily due to the polarizability and nucleophilicity of the sulfur atom.

S-Alkylation: The sulfur atom can be readily alkylated with various electrophiles, such as alkyl halides, in the presence of a base. This reaction is a common strategy to introduce diverse functionalities and to prepare intermediates for further reactions. For instance, the reaction of a 3-substituted-2-thioxoimidazolidin-4-one with methyl iodide in the presence of potassium carbonate selectively yields the S-alkylated product. princeton.edu This transformation converts the thioamide moiety into a thioimidate, which can influence the subsequent reactivity of the ring.

ReagentBaseProductReference
Methyl IodideK2CO32-(Methylthio)-3-butyl-1,5-dihydro-4H-imidazol-4-one princeton.edu
Benzyl (B1604629) BromideNaH2-(Benzylthio)-3-butyl-1,5-dihydro-4H-imidazol-4-oneGeneral Knowledge
Ethyl BromoacetateEt3NEthyl 2-((3-butyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)thio)acetateGeneral Knowledge

Oxidative Desulfurization: The thiocarbonyl group can be converted to a carbonyl group, transforming the 2-thioxoimidazolidin-4-one into a hydantoin (B18101) derivative. This is typically achieved using oxidizing agents like hydrogen peroxide in an alkaline medium or other desulfurizing agents. This reaction is crucial for the synthesis of hydantoin-based compounds from their thio-analogs.

Reactions at the Carbonyl Group (C=O)

The carbonyl group at the C-4 position is generally less reactive than the thiocarbonyl group towards nucleophiles. However, it can undergo several important reactions.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through Wolff-Kishner or Clemmensen reduction conditions. This transformation provides a route to 2-thioxoimidazolidine derivatives. Softer reducing agents, such as sodium borohydride, may lead to the reduction of the carbonyl to a hydroxyl group, though this is less common and often requires specific conditions. researchgate.net

Reactions at the Imidazolidinone Nitrogen Atoms

The imidazolidinone ring contains two nitrogen atoms, N-1 and N-3. In the case of 3-butyl-2-thioxoimidazolidin-4-one, the N-3 position is already substituted. The N-1 nitrogen, bearing a proton, is nucleophilic and can participate in various reactions.

N-Alkylation and N-Acylation: The N-1 position can be alkylated or acylated under basic conditions. The choice of base and solvent is crucial to control the regioselectivity between N-1 and S-alkylation. Stronger bases and polar aprotic solvents often favor N-alkylation. Acylation with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the corresponding N-1 acylated derivatives.

ReagentBaseProductReference
Benzyl ChlorideNaH1-Benzyl-3-butyl-2-thioxoimidazolidin-4-oneGeneral Knowledge
Acetyl ChloridePyridine1-Acetyl-3-butyl-2-thioxoimidazolidin-4-one nih.gov
4-Chlorophenacyl bromideTriethylamine1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[1-(2-hydroxyphenylethylidene) amino]-2-thioxoimidazolidin-4-one (example with a different N-3 substituent)

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution at C-5: The methylene group at the C-5 position is activated by the adjacent carbonyl and amide groups, making it susceptible to electrophilic attack, particularly after deprotonation with a base to form an enolate. The most common reaction at this position is the Knoevenagel condensation with aldehydes and ketones. This reaction is widely used to synthesize 5-arylidene-2-thioxoimidazolidin-4-ones, which are often colored compounds and serve as precursors for a variety of other derivatives.

Nucleophilic Substitution: The 2-thioxoimidazolidin-4-one ring itself is generally not susceptible to direct nucleophilic substitution. However, after S-alkylation, the 2-(alkylthio) group becomes a good leaving group, enabling nucleophilic substitution at the C-2 position. For example, reaction of a 2-(methylthio) derivative with amines or hydrazine (B178648) can displace the methylthio group to form 2-amino or 2-hydrazino derivatives, respectively.

Ring-Opening and Ring-Contraction/Expansion Transformations

Ring-Opening: The imidazolidinone ring can be opened under hydrolytic conditions. Alkaline or acidic hydrolysis can cleave the amide bonds, leading to the formation of α-amino acid derivatives. For example, hydrolysis of a 2-thioxoimidazolidin-4-one can yield a thiocarbamoyl amino acid. The specific products depend on the reaction conditions and the substitution pattern of the ring.

Ring-Contraction/Expansion: While less common, ring transformation reactions can occur under specific conditions. For example, treatment with certain reagents could potentially lead to rearrangement and formation of other heterocyclic systems, such as thiazoles. However, specific studies detailing such transformations for the 3-butyl derivative are not readily found.

Formation of Fused Heterocyclic Systems

2-Thioxoimidazolidin-4-one derivatives are versatile precursors for the synthesis of a wide variety of fused heterocyclic systems. These reactions often involve the reaction of two functional groups within the thiohydantoin ring with a bifunctional reagent.

Synthesis of Fused Pyrimidines and Imidazoles: For example, the reaction of a 2-(methylthio) derivative with a reagent containing two nucleophilic sites can lead to the formation of a fused pyrimidine (B1678525) or imidazole (B134444) ring. Another common strategy involves the reaction of a 5-ylidene derivative with a suitable reagent. For instance, reaction of a 5-arylidene-2-thioxoimidazolidin-4-one with a binucleophile can lead to the formation of a fused thiazolo[3,2-a]pyrimidine system.

Starting MaterialReagentFused SystemReference
3-Amino-2-thioxoimidazolidin-4-one (B8758736) derivativeEthyl acetoacetate (B1235776)Fused Pyrazole nih.gov
3-Amino-2-thioxoimidazolidin-4-one derivativeHydrazine Hydrate, then CS2/KOHFused Triazole nih.gov
5-Arylidene-2-thioxoimidazolidin-4-one1,4-DibromobutaneImidazo[2,1-b]thiazepine
3,4-Dihydropyrimidin-2-thioneso-DihaloarenesPyrimidine-fused Benzothiazoles

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. weebly.comlongdom.org For 3-Butyl-2-thioxoimidazolidin-4-one , both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The chemical shifts in the ¹H NMR spectrum of This compound are indicative of the specific electronic surroundings of each proton.

For instance, in a related series of 3-substituted-2-thioxoimidazolidin-4-ones, the methylene (B1212753) protons of the imidazolidinone ring (CH2N) typically appear as a singlet around 3.90 ppm. The protons of the butyl group would exhibit characteristic shifts and splitting patterns. The terminal methyl (CH₃) protons would appear at the most upfield region, typically around 0.9 ppm, as a triplet. The two methylene groups (CH₂CH₂) adjacent to the methyl group and the nitrogen atom would show more complex splitting patterns (multiplets) in the range of 1.3-1.6 ppm and 3.5-3.8 ppm, respectively. The NH proton of the imidazolidinone ring is expected to appear as a broad singlet at a downfield region, often above 10.0 ppm.

Table 1: Representative ¹H NMR Spectral Data for a 3-Substituted-2-thioxoimidazolidin-4-one Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₂N (ring)3.90s
ArH6.91s
ArH7.0-7.29d
ArH7.32-7.60d
CH=N8.31s
OH10.10-10.20br. s
NH11.01s

Data derived from a study on related 3-substituted-2-thioxo-imidazolidin-4-one derivatives.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the imidazolidinone ring is typically observed in the downfield region of the spectrum, around 170-180 ppm. researchcommons.org The thiocarbonyl carbon (C=S) is also found downfield, often in the range of 180-200 ppm. The methylene carbon of the imidazolidinone ring (CH₂N) would likely appear around 50-60 ppm. The carbons of the butyl group would have characteristic shifts, with the carbon attached to the nitrogen being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (in amides)160 - 185
C=S~180 - 200
C in C-N30 - 65
C-C0 - 50

Predicted ranges based on typical values for similar functional groups. researchcommons.orgchemguide.co.uk

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing connectivity between atoms. libretexts.org

COSY spectra reveal proton-proton (¹H-¹H) spin-spin couplings, which helps to identify adjacent protons in the molecule. libretexts.orgslideshare.net For This compound , a COSY experiment would show correlations between the protons of the adjacent methylene groups in the butyl chain, confirming their sequence. researchgate.net

NOESY experiments identify protons that are close to each other in space, providing insights into the three-dimensional structure of the molecule. libretexts.orgslideshare.net This can be particularly useful for determining the conformation of the butyl group relative to the imidazolidinone ring. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band for the carbonyl group (C=O) stretching vibration is expected in the region of 1670-1731 cm⁻¹. researchcommons.org The N-H stretching vibration of the imidazolidinone ring would appear as a broad band in the range of 3200-3400 cm⁻¹. researchcommons.org The C-H stretching vibrations of the butyl group would be observed around 2800-3000 cm⁻¹. researchcommons.org The presence of the thioxo (C=S) group can be identified by a weaker absorption band, typically in the range of 1050-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Imidazolidin-4-one (B167674) Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3388-3215
C-H Aromatic Stretch3066-3053
C-H Aliphatic Stretch2972-2825
C=O Stretch (Amide)1731-1670
C=C Aromatic Stretch1614-1585

Data from a study on related imidazolidin-4-one derivatives. researchcommons.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For This compound , the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern provides a "fingerprint" of the molecule. Cleavage of the butyl group and fragmentation of the imidazolidinone ring would lead to characteristic fragment ions. For example, a common fragmentation pathway for related structures involves the loss of the side chain and cleavage of the heterocyclic ring.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This experimental data is compared with the theoretically calculated values for the proposed molecular formula of This compound (C₇H₁₂N₂OS). A close agreement between the found and calculated values provides strong evidence for the correctness of the molecular formula.

For a related compound, 3-[(2, 4-dihydroxybenzylidene)-amino]-2-thioxo-imidazolidin-4-one, the calculated elemental analysis was C, 47.80; H, 3.59; N, 16.73; S, 12.75. Similar calculations would be performed for This compound to verify its elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unequivocal proof of molecular structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For the 2-thioxoimidazolidin-4-one scaffold, X-ray diffraction studies have been instrumental in confirming molecular geometries and understanding intermolecular forces, such as hydrogen bonding.

While specific crystal structure data for this compound is not widely published, the application of X-ray crystallography to its derivatives has been crucial in structure-activity relationship studies. For instance, in research involving substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones, X-ray diffraction data has been used to determine how different substituents influence the molecular conformation and packing, which in turn can affect the compound's biological activity. researchgate.net Computational models and X-ray diffraction data for related compounds have highlighted differences in intramolecular hydrogen bonding patterns, which can contribute to variations in biological efficacy. researchgate.net The analysis of crystal structures of analogous compounds reveals the planarity of the imidazolidinone ring and the spatial orientation of the various substituents. This information is invaluable for the rational design of new derivatives with specific therapeutic properties.

The general process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and from that, determine the positions of the individual atoms in the crystal lattice. This provides a detailed model of the molecular architecture in the solid state.

Chromatographic Methods in Research (e.g., HPLC, GC-MS for purity assessment and reaction monitoring)

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, primarily for assessing its purity and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and analytical assessment of non-volatile and thermally sensitive compounds like this compound. In a typical application, an HPLC assay can be used to determine the purity of a synthesized batch of the compound. For instance, research has detailed a specific HPLC method for the analysis of this compound. ucl.ac.be The key parameters of this method are summarized in the table below.

ParameterValue
Column Bio-Rad RoSil C18 HL (5 µm, 250 x 4.6 mm)
Mobile Phase Methanol (analytical grade)
Flow Rate 1 mL/min
Detection UV at 285 nm
Table 1: HPLC Parameters for the Analysis of this compound. ucl.ac.be

This method allows for the separation of the target compound from any impurities or unreacted starting materials, with detection at its maximum absorption wavelength (λmax) of 285 nm ensuring high sensitivity. ucl.ac.be The retention time of the compound under these conditions serves as a reliable identifier, while the peak area in the chromatogram is proportional to its concentration, enabling quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is well-suited for this compound, GC-MS can also be utilized, particularly for identifying volatile impurities or byproducts in a reaction mixture. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound based on its mass-to-charge ratio and fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. ucl.ac.be

Together, these chromatographic methods provide a robust framework for ensuring the chemical integrity of this compound in a research setting, from monitoring its synthesis to confirming the purity of the final product.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic properties and reactivity of 3-Butyl-2-thioxoimidazolidin-4-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For derivatives of 2-thioxoimidazolidin-4-one, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry and determine electronic properties. rsc.orgsciforum.net These studies show that the imidazolidine (B613845) ring system exhibits partial electron delocalization, particularly within the N-C-N fragment, as evidenced by bond lengths that are intermediate between single and double bonds. researchgate.net The electronic structure of related thiohydantoin-triazole hybrids has been investigated using DFT, revealing non-planar configurations. researchgate.net In similar heterocyclic systems, DFT has been used to elucidate the structure of reaction products and understand the influence of different substituents on the molecular geometry. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netbldpharm.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsigmaaldrich.com

For derivatives of 2-thioxoimidazolidin-4-one, FMO analysis has been performed to understand their reactivity. In studies of related azo-thiohydantoin derivatives, the HOMO and LUMO orbitals were elucidated to understand their potential as inhibitors of enzymes like alkaline phosphatase. researchgate.net For thiohydantoin-triazole hybrids, the FMOs were found to be primarily located on the imidazolidinylidene moiety, indicating its importance in the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap helps in explaining the charge transfer interactions within the molecule. irjweb.com

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine-5.5293-0.83024.6991 irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netnist.gov

For thiohydantoin derivatives, MEP analysis has shown that regions of high electron density are typically located around the carbonyl (C=O) and thione (C=S) groups, as well as any phenyl rings attached to the nitrogen atoms. researchgate.net Conversely, the regions of lowest electron density are often found around the hydrogen atoms of the alkyl substituents. researchgate.net This information is critical for understanding intermolecular interactions and the reactivity of the molecule. rsc.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Fukui functions (f(r)) identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govuobaghdad.edu.iq Local softness (s(r)) and electrophilicity indices (ω) further refine the understanding of local reactivity. uobaghdad.edu.iq These descriptors are derived from the changes in electron density upon the addition or removal of an electron. nih.gov While specific studies on this compound are not prevalent, research on related heterocyclic compounds demonstrates the utility of these descriptors in rationalizing reaction mechanisms and regioselectivity. uobaghdad.edu.iqwu.ac.th

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. capes.gov.br This is particularly important for flexible molecules like this compound, which has a rotatable butyl group. Energy minimization calculations are used to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. bldpharm.com

For related thiazolidine-2-thiones, conformational analysis has shown that the orientation of substituents on the ring is influenced by their size. researchgate.net In similar heterocyclic systems, computational methods have been used to generate multiple conformers and optimize their geometries to identify the most stable structures. sciforum.net The relative energies of different conformers can be calculated to determine their populations at a given temperature. Such studies are essential for understanding how the molecule's shape influences its biological activity and interactions with other molecules. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For the 2-thioxoimidazolidin-4-one scaffold, MD simulations serve as a crucial step to validate the stability of binding poses predicted by molecular docking.

Recent research on 2-thioxoimidazolidin-4-one derivatives has employed MD simulations, often for periods of 50 to 100 nanoseconds, to confirm the stability of ligand-protein interactions. researchgate.netajchem-a.comresearchgate.netajchem-a.com For instance, simulations have been used to study the complexes of these derivatives with targets such as the A2A adenosine (B11128) receptor and cyclooxygenase-2 (COX-2). ajchem-a.comresearchgate.netnajah.edu Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the ligand within the receptor's binding site. Consistent, low RMSD values indicate a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify fluctuations in specific residues of the protein upon ligand binding.

Radius of Gyration (Rg): To evaluate the compactness and stability of the protein-ligand complex over the simulation period. researchgate.net

Per-Residue Energy Contributions: To identify key amino acids that contribute significantly to the binding energy, reinforcing the understanding of the interaction. researchgate.net

Studies have consistently shown that promising 2-thioxoimidazolidin-4-one derivatives form stable complexes with their target receptors, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation, thus validating the initial docking predictions. researchgate.netnajah.edu

Theoretical Prediction of Molecular Interactions

The prediction of how a ligand interacts with its biological target is a cornerstone of computational drug design. For the 2-thioxoimidazolidin-4-one core, molecular docking and related techniques are used to forecast binding modes and affinities with key protein receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study derivatives of 2-thioxoimidazolidin-4-one.

Ecto-5′-nucleotidase (e5′NT): Derivatives of 2-thioxoimidazolidin-4-one have been investigated as inhibitors of human ecto-5′-nucleotidase (CD73), an enzyme implicated in cancer and inflammation. rsc.orgrsc.org Docking studies have been performed using the crystal structure of human e5'NT (e.g., PDB ID: 4H2I) to determine the putative binding mode of potent inhibitors and to understand the structural basis for their activity. rsc.org These studies help to rationalize the observed inhibitory potency and selectivity of different derivatives. rsc.org

A2A Adenosine Receptor (A₂AR): The A₂A adenosine receptor, a G protein-coupled receptor, is a target for inflammatory conditions. ajchem-a.comresearchgate.net Novel thioimidazole-4-one derivatives have been docked into the crystal structure of the A₂AR (e.g., PDB ID: 5MZJ) to evaluate their potential as anti-inflammatory and bronchodilator agents. ajchem-a.comresearchgate.net These in silico predictions help in identifying compounds with high binding scores, suggesting a strong potential for receptor modulation. ajchem-a.comresearchgate.net

Following molecular docking, the strength of the interaction between the ligand and the protein is quantified by calculating the binding energy. Lower, more negative binding energy values typically indicate a more stable and favorable interaction. Various scoring functions and computational methods are used to estimate these energies.

For 2-thioxoimidazolidin-4-one derivatives, docking studies have reported binding energies and fitness scores against several protein targets. For example, a derivative investigated for its anti-cancer potential showed calculated binding energies of -18.58 kcal/mol and -10.97 kcal/mol against PI3K/AKT pathway proteins. nih.gov In another study, imidazolidinone derivatives targeting COX-2 showed strong docking scores of -11.569 and -11.240 kcal/mol. najah.edu More advanced methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are also used to calculate binding free energies, providing a more refined prediction of affinity. najah.edu

Derivative ClassTarget ProteinPDB IDSoftware/MethodBinding Energy / ScoreReference
Thioimidazole-4-oneA2A Adenosine Receptor5MZJGOLD90.687 (fitness score) ajchem-a.com, researchgate.net
ImidazolidinoneCyclooxygenase-2 (COX-2)5KIRGlide-11.569 kcal/mol najah.edu
2-Thioxoimidazolidin-4-onePI3K1E8ZMOE-18.58 kcal/mol nih.gov
2-Thioxoimidazolidin-4-oneAKT3QKKMOE-10.97 kcal/mol nih.gov

A detailed analysis of the docked poses reveals the specific non-covalent interactions that anchor the ligand in the protein's active site. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The 2-thioxoimidazolidin-4-one scaffold contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O, C=S groups). Docking studies consistently show these groups forming crucial hydrogen bonds with amino acid residues in the target's active site. For instance, interactions with residues like Asp292 and Val228 in the PI3K/AKT pathway have been noted. nih.gov

Hydrophobic Interactions: The butyl group at the N3 position and other aromatic substituents often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. In the A₂A adenosine receptor, residues such as ALA81, PHE168, and LEU249 have been identified as forming key hydrophobic contacts. ajchem-a.com

Other Interactions: Arene-cation or arene-arene interactions are also observed when aromatic rings are present in the derivatives, further stabilizing the complex. nih.gov

Target ProteinKey Interacting ResiduesType of InteractionReference
A2A Adenosine ReceptorASN253, HIS278, LYS153, GLU169Hydrogen Bonding ajchem-a.com
ALA81, PHE168, LEU249, MET270Hydrophobic/Short Contacts ajchem-a.com
PI3KVal228Hydrogen Bonding nih.gov
AKTAsp292Hydrogen Bonding nih.gov
Tyr867, Lys890Arene-Arene, Arene-Cation nih.gov

Reaction Mechanism Elucidation via Computational Methods

Understanding the mechanism of chemical reactions is fundamental to optimizing synthetic routes. While numerous synthetic methods for 2-thioxoimidazolidin-4-ones are reported, such as the reaction of a thiosemicarbazide (B42300) with ethyl chloroacetate (B1199739), detailed computational studies on these specific reaction mechanisms are not extensively documented in the searched literature. osi.lvuobaghdad.edu.iq

However, computational chemistry, particularly using Density Functional Theory (DFT), is a powerful approach for such investigations. This method is used to map the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. As demonstrated in computational studies of related enzymatic reactions, this approach can elucidate complex multi-step pathways, including nucleophilic attacks and proton transfers. rsc.org A theoretical study on the synthesis of this compound could, for example, clarify the step-by-step mechanism of ring closure, identify the rate-limiting step, and predict the influence of different catalysts or reaction conditions, thereby guiding laboratory synthesis.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. These models are essential for rationally designing new compounds with improved characteristics.

For 2-thioxoimidazolidin-4-one derivatives, QSAR studies have been conducted to build predictive models for their biological activities, such as cyclooxygenase (COX) inhibition. The general workflow involves:

Data Collection: Assembling a series of compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its topological, electronic, and physicochemical properties. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates a selection of descriptors with the observed activity. elsevierpure.com

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

A QSAR study on 3,5-diphenyl-2-thioxoimidazolidin-4-ones successfully developed a model to predict their anti-inflammatory activity. Such models provide crucial insights into which structural features are most important for a desired property, guiding the modification of the lead compound to enhance its efficacy. For instance, descriptors related to polarizability, electronegativity, and surface area have been shown to correlate with the activity of related heterocyclic compounds. nih.gov

Role As a Synthetic Scaffold and Building Block in Complex Molecule Synthesis

Precursor to Diverse Heterocyclic Compounds

One of the most prominent applications of the 2-thioxoimidazolidin-4-one scaffold is as a starting material for the synthesis of a wide array of other heterocyclic compounds. The inherent reactivity of the ring system allows for its elaboration and transformation into more complex fused and substituted heterocycles.

Research has demonstrated that derivatives of 2-thioxoimidazolidin-4-one can be readily prepared and subsequently modified. For instance, the cyclization of thiosemicarbazone precursors with reagents like ethyl chloroacetate (B1199739) is a common method to construct the initial 2-thioxoimidazolidin-4-one ring. uobaghdad.edu.iqyoutube.com Once formed, this scaffold can undergo various reactions. For example, Knoevenagel condensation with aromatic aldehydes at the C-5 position introduces further diversity. rsc.org

Furthermore, the core structure serves as an intermediate for the synthesis of fused heterocyclic systems. Studies have shown that reacting 3-amino-2-thioxoimidazolidin-4-one (B8758736) derivatives with reagents such as ethyl acetoacetate (B1235776) can lead to the formation of bicyclic compounds like hexahydro-1H-benzimidazole-5-carboxylates. youtube.com Subsequent reactions can even yield more complex structures, including β-lactam rings fused to the imidazole (B134444) core. uobaghdad.edu.iq These transformations highlight the utility of the 2-thioxoimidazolidin-4-one scaffold in generating novel molecular architectures. nih.gov

Table 1: Examples of Heterocyclic Compounds Derived from 2-Thioxoimidazolidin-4-one Scaffolds

Precursor ScaffoldReagentsResulting HeterocycleReference
3-((Arylidene)amino)-2-thioxoimidazolidin-4-oneEthyl acetoacetateEthyl 4-aryl-1-[(arylidene)amino]-6-oxo-2-sulfanyl-hexahydro-1H-benzimidazole-5-carboxylate youtube.com
3-((Arylidene)amino)-2-thioxoimidazolidin-4-oneAromatic aldehydes5-Arylidene-3-((arylidene)amino)-2-thioxoimidazolidin-4-one rsc.org
(2-nitrobenzylidene amino)-2-thioxomidazolidine-4-oneChloroacetyl chloride, Schiff basesβ-Lactam derivatives uobaghdad.edu.iq
2-(Furan-2-ylmethylene)hydrazinecarbothioamideEthyl 2-chloroacetate3-(Furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-one rsc.org

Utilization in Multi-Component Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. researchgate.netnih.gov The 2-thioxoimidazolidin-4-one scaffold and its precursors are well-suited for the design of MCRs.

While specific MCRs detailing the use of 3-butyl-2-thioxoimidazolidin-4-one are an emerging area of research, the broader class of thiohydantoins and related heterocycles have been successfully employed in such reactions. For example, one-pot, three-component syntheses of 2,3-disubstituted thiazolidin-4-one derivatives, which share structural similarities, have been developed using an aromatic aldehyde, an aromatic amine, and thioglycolic acid. nih.gov Similarly, various MCRs have been designed to produce a range of thiazole (B1198619) derivatives. ambeed.com These strategies often rely on the in situ formation of reactive intermediates that then undergo cyclization. The functional groups present in this compound make it a prime candidate for incorporation into novel MCR protocols to generate complex and diverse molecular libraries.

Applications in Combinatorial Chemistry Libraries (Academic Context)

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as libraries, for high-throughput screening in drug discovery and materials science. The concept of a "privileged scaffold," a molecular framework that can bind to multiple biological targets, is central to this field. The 2-thioxoimidazolidin-4-one (thiohydantoin) structure is considered one such scaffold due to its frequent appearance in biologically active compounds.

In an academic context, this scaffold is an excellent building block for creating focused combinatorial libraries. Its multiple points of diversification (the N-1 and N-3 positions, and the C-5 position) allow for the systematic introduction of a variety of substituents. A notable modern application is the synthesis of thiohydantoin-focused DNA-encoded libraries (DELs). In this approach, a three-cycle synthesis was developed where different building blocks were sequentially added to a DNA-tagged core, ultimately yielding a library of 12 distinct DNA-conjugated thiohydantoins. This demonstrates the compatibility of the scaffold with advanced combinatorial techniques. Furthermore, rapid parallel synthesis methods have been developed to create libraries of related compounds like 2-thioimidazoles, achieving good yields and purities for hundreds of compounds.

Table 2: Diversification Points of the 2-Thioxoimidazolidin-4-one Scaffold for Combinatorial Libraries

PositionType of ModificationPotential Building Blocks
N-1 Alkylation, Acylation, ArylationAlkyl halides, Acid chlorides, Arylboronic acids
N-3 Introduction of various substituentsIsocyanates, Isothiocyanates leading to substituted ureas/thioureas
C-5 Condensation, AlkylationAldehydes, Ketones, Alkyl halides

Development of Novel Organic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing organic synthesis. The structural and electronic properties of this compound suggest its potential as a precursor for such applications. The thiourea-like moiety within the ring can act as a hydrogen-bond donor, a key feature in many organocatalysts. nih.gov

Moreover, the nitrogen and sulfur atoms in the 2-thioxoimidazolidin-4-one ring can serve as coordination sites for metal ions. Research has shown that a derivative, 3-(2-nitrobenzylidene)amino-2-thioxoimidazolidin-4-one, can act as a ligand to form complexes with various transition metals, including Mn(II), Co(II), Ni(II), and Cu(II). uobaghdad.edu.iq This indicates that the scaffold can be functionalized to create ligands for metal-catalyzed reactions, such as cross-coupling. While the use of this compound itself as a direct precursor to a widely used catalyst is not yet established, its potential as a tunable ligand for catalysis is a promising area for future investigation. The ability to modify the substituents at the N-1, N-3, and C-5 positions allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is a key aspect of modern catalyst design.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes that afford enantiomerically pure compounds is of paramount importance. e-bookshelf.de While methods for the synthesis of 2-thioxoimidazolidin-4-ones are established, the asymmetric synthesis of 3-substituted derivatives like 3-Butyl-2-thioxoimidazolidin-4-one remains a fertile area for research.

Future work could focus on the application of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govnumberanalytics.com For instance, chiral oxazolidinones and camphor-derived auxiliaries have been successfully employed in the diastereoselective alkylation and aldol (B89426) reactions of related systems. researchgate.net A potential strategy would involve attaching a chiral auxiliary to the N1 position of the 2-thioxoimidazolidin-4-one ring, followed by the introduction of the butyl group at the N3 position, or vice-versa. The auxiliary would then be cleaved to yield the enantiomerically enriched product.

Another promising approach is the development of organocatalytic enantioselective methods . Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. nih.govmdpi.com Chiral phosphoric acids, prolinederived catalysts, or cinchona alkaloids could potentially be employed to catalyze the cyclization step in the formation of the imidazolidinone ring, thereby inducing asymmetry. nih.govyoutube.com The development of such methods would represent a significant advance in the efficient and selective synthesis of chiral 3-substituted-2-thioxoimidazolidin-4-ones.

Exploration of New Derivatization Strategies and Privileged Scaffolds

The 2-thioxoimidazolidin-4-one core is considered a privileged scaffold in medicinal chemistry. eurekaselect.com This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them attractive starting points for drug discovery. uobaghdad.edu.iq The diverse biological activities reported for thiohydantoin derivatives, including anticancer and anti-inflammatory properties, underscore the therapeutic potential of this scaffold. nih.govnih.gov

Future research should focus on the synthesis of new derivatives of this compound to explore a wider chemical space. Derivatization can be targeted at several positions of the heterocyclic ring:

Substitution at the C5 position: The introduction of various substituents at the C5 position can significantly impact biological activity. This can be achieved through reactions such as the Knoevenagel condensation with aldehydes to introduce arylidene groups. eurekaselect.com

Modification of the N1 position: The N1 position can be functionalized, for example, through alkylation or acylation, to modulate the compound's physicochemical properties and biological interactions.

S-alkylation of the thione group: The sulfur atom of the thiocarbonyl group is a soft nucleophile and can be readily alkylated to generate 2-alkylthio-imidazolidin-4-one derivatives. eurekaselect.com

By systematically exploring these derivatization strategies, new libraries of compounds based on the this compound scaffold can be generated and screened for a wide range of biological activities.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can be applied to accelerate the design and synthesis of novel this compound derivatives with desired properties.

Compound Design: Machine learning models can be trained on existing data of 2-thioxoimidazolidin-4-one derivatives and their biological activities to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives and the identification of promising candidates for synthesis. nih.govnih.gov Generative AI models can even design entirely new molecules with optimized properties from the ground up. arxiv.org

Investigation of Supramolecular Interactions

Supramolecular chemistry, the study of non-covalent interactions, is crucial for understanding how molecules assemble in the solid state and interact with biological targets. ias.ac.in The this compound molecule possesses several functional groups capable of participating in hydrogen bonding: the N-H proton, the carbonyl oxygen, and the thiocarbonyl sulfur.

Future research in this area should focus on crystal engineering , which aims to design and synthesize crystalline materials with specific structures and properties. ias.ac.inresearchgate.net By systematically studying the crystal structures of this compound and its derivatives, the dominant hydrogen bonding motifs and other intermolecular interactions, such as π-π stacking if aromatic substituents are introduced, can be identified. nih.gov This understanding can be used to design co-crystals with other molecules to modify physicochemical properties like solubility and stability. nih.gov

Hirshfeld surface analysis is a powerful computational tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice, providing detailed insights into the nature and strength of these interactions. researchgate.net Investigating the supramolecular assembly of these compounds can provide valuable information for the rational design of new materials and for understanding their interactions with biological receptors.

Discovery of Novel Reaction Pathways and Methodologies

The development of new synthetic methods provides access to novel chemical structures and enables more efficient and sustainable chemical processes. For the synthesis of this compound and its derivatives, several areas are ripe for exploration.

One key area is the development of novel catalytic methods for C-N bond formation , which is a fundamental step in the synthesis of the imidazolidinone ring. capes.gov.brkit.edu While traditional methods often rely on stoichiometric reagents, the development of catalytic approaches, for example using transition metals, could offer milder reaction conditions and improved efficiency.

Another avenue for research is the discovery of new cascade reactions . These are multi-step reactions that occur in a single pot, which can significantly reduce the number of synthetic steps, solvent waste, and purification efforts. Designing a cascade reaction that assembles the this compound core from simple starting materials in one operation would be a significant synthetic achievement.

Furthermore, the exploration of multi-component reactions (MCRs) , where three or more reactants combine in a single step to form the product, offers a powerful strategy for generating molecular diversity. The development of an MCR to synthesize a library of 3,5-disubstituted-2-thioxoimidazolidin-4-ones would be highly valuable for screening purposes. eurekaselect.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-butyl-2-thioxoimidazolidin-4-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via Michael addition of hydrazinoacetate derivatives to N-substituted maleimides, followed by reaction with isothiocyanates to yield 2-thioxoimidazolidin-4-one scaffolds . For example, 3-ethylhydrazinoacetate reacts with maleimides to form dihydro intermediates, which are then treated with alkyl/aryl isothiocyanates under mild conditions (room temperature, 12–24 hours) to generate the target structure .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized protocols before use). Store in airtight containers at 2–8°C, away from oxidizing agents. Use PPE (gloves, goggles) during handling, and employ fume hoods to mitigate inhalation risks. For spills, neutralize with inert adsorbents like vermiculite .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use FTIR to confirm the thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹. ¹H/¹³C NMR resolves alkyl chain protons (δ 0.8–1.6 ppm for butyl groups) and imidazolidinone ring signals (δ 3.5–4.5 ppm). HRMS validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How do microwave-assisted and flash vacuum pyrolysis (FVP) conditions influence the dehydrogenation of this compound derivatives?

  • Methodological Answer : Microwave irradiation (150–200°C, 10–30 min) promotes Z-isomer selectivity in dehydrogenated products (e.g., 5-benzylidene derivatives) due to controlled thermal gradients. In contrast, FVP (400–500°C, milliseconds) favors E-isomers via radical intermediates. DFT calculations (B3LYP/SDD) confirm Z-selectivity arises from lower activation energy (ΔG‡ = 25–30 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Triangulate in vitro assays (e.g., enzyme inhibition, cytotoxicity) with computational docking (AutoDock Vina) to identify false positives. For example, discrepancies in angiotensin II receptor antagonism may arise from assay interference by thiol-reactive metabolites. Validate via LC-MS metabolite profiling and competitive binding studies .

Q. How can researchers optimize the structure-activity relationship (SAR) for imidazolidinone-based therapeutics?

  • Methodological Answer : Systematically modify the N3-butyl group and C2-thioxo moiety. Replace the butyl chain with cyclohexyl or hydroxyethyl groups to enhance solubility (logP reduction by 0.5–1.0 units). Introduce electron-withdrawing substituents (e.g., nitro, chloro) at C5 to improve target binding affinity (ΔKd = 10–100 nM) .

Q. What computational tools predict the environmental impact of this compound leakage?

  • Methodological Answer : Use ECOSAR v2.0 to model aquatic toxicity (LC50 for fish: 1–10 mg/L). For atmospheric persistence, apply EPI Suite to estimate ozone depletion potential (ODP < 0.01) and photolytic half-life (<24 hours). Experimental validation via OECD 301F biodegradation tests is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.